![molecular formula C44H29N B14226255 N,N-Di([1,1'-biphenyl]-2-yl)perylen-3-amine CAS No. 536761-35-0](/img/structure/B14226255.png)
N,N-Di([1,1'-biphenyl]-2-yl)perylen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine is a diarylamino-substituted perylene compound. It is known for its unique electronic properties and has been studied for its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound features a perylene core with two [1,1’-biphenyl]-2-yl groups attached to the nitrogen atoms, which contributes to its distinctive photophysical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine typically involves the following steps:
Formation of the Perylene Core: The perylene core can be synthesized through a series of cyclization reactions starting from naphthalene derivatives.
Substitution with [1,1’-biphenyl]-2-yl Groups: The perylene core is then subjected to a substitution reaction with [1,1’-biphenyl]-2-yl groups. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under inert conditions.
Industrial Production Methods
Industrial production of N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the perylene core or the biphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, hydro derivatives, and various substituted perylene compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe and in the study of charge transfer processes.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a marker in biological assays.
Industry: Utilized in the fabrication of OLEDs, OPVs, and other optoelectronic devices due to its excellent hole-transporting capabilities and thermal stability
Wirkmechanismus
The mechanism of action of N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine involves its interaction with light and subsequent electronic transitions. The compound absorbs light, leading to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This process is followed by the emission of light as the electrons return to the ground state, making it an effective fluorescent material. The molecular targets and pathways involved include the π-π* transitions within the perylene core and the charge transfer interactions between the biphenyl groups and the perylene core .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Di([1-naphthyl]-N,N-diphenyl)-1,1’-biphenyl-4,4’-diamine: Known for its use in OLEDs as a hole-transport material.
N,N-Di([1,1’-biphenyl]-4-yl)-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran-10-amine: Another compound with similar electronic properties used in optoelectronic applications.
Uniqueness
N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine stands out due to its unique combination of a perylene core and biphenyl groups, which provides excellent thermal stability, high fluorescence quantum yield, and efficient charge transport properties. These characteristics make it particularly suitable for advanced optoelectronic applications .
Eigenschaften
CAS-Nummer |
536761-35-0 |
|---|---|
Molekularformel |
C44H29N |
Molekulargewicht |
571.7 g/mol |
IUPAC-Name |
N,N-bis(2-phenylphenyl)perylen-3-amine |
InChI |
InChI=1S/C44H29N/c1-3-14-30(15-4-1)33-20-7-9-26-40(33)45(41-27-10-8-21-34(41)31-16-5-2-6-17-31)42-29-28-38-36-23-12-19-32-18-11-22-35(43(32)36)37-24-13-25-39(42)44(37)38/h1-29H |
InChI-Schlüssel |
KOQOQJVWOVCTCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N(C3=CC=CC=C3C4=CC=CC=C4)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



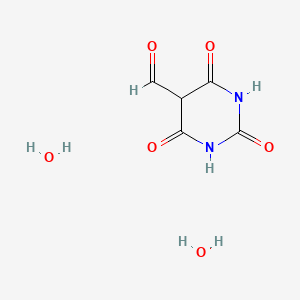
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
silane](/img/structure/B14226192.png)
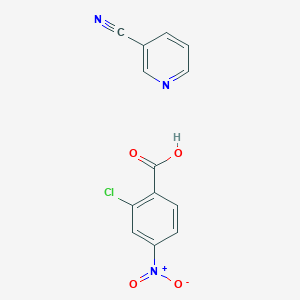
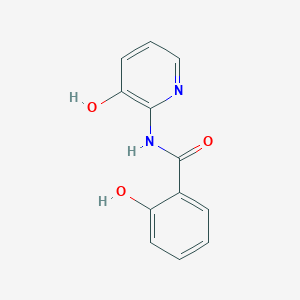
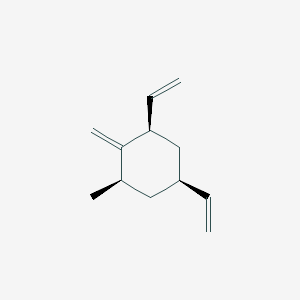
![L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B14226207.png)
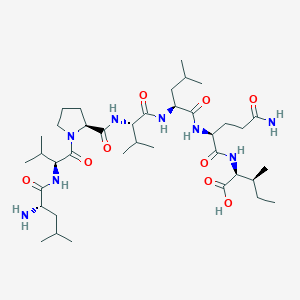
![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)

![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)

